molecular formula C26H27N3O7 B12477773 (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Cat. No.: B12477773
M. Wt: 493.5 g/mol
InChI Key: VRBFUXHGLJOMTM-ZSEKCTLFSA-N
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Description

The compound “(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazoloquinoline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the aromatic rings: Introduction of methoxy and hydroxy groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.

    Final assembly: Coupling of the functionalized aromatic rings to the pyrazoloquinoline core under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield quinones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Its interactions with biological targets such as enzymes and receptors can provide insights into its mechanism of action.

Medicine

The compound may have potential applications in drug development. Its biological activity can be harnessed to develop new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
  • (4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern on the aromatic rings and the pyrazoloquinoline core. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C26H27N3O7

Molecular Weight

493.5 g/mol

IUPAC Name

(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C26H27N3O7/c1-33-17-6-5-12(9-18(17)34-2)13-7-15-22(16(30)8-13)21(23-25(27-15)28-29-26(23)32)14-10-19(35-3)24(31)20(11-14)36-4/h5-6,9-11,13,21,31H,7-8H2,1-4H3,(H3,27,28,29,32)/t13-,21-/m0/s1

InChI Key

VRBFUXHGLJOMTM-ZSEKCTLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC(=C(C(=C5)OC)O)OC)C(=O)C2)OC

Origin of Product

United States

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